2-Methyl-4-trifluoromethyl-quinolin-6-ol

Lipophilicity Drug Design ADME

Select 2-Methyl-4-trifluoromethyl-quinolin-6-ol (CAS 1266118-03-9) for its regiospecific 4-CF₃/6-OH pattern, which delivers an XLogP3 of 3.1—optimized for passive membrane diffusion in live-cell assays. Unlike the 6-CF₃/4-OH regioisomer or non-hydroxylated analogs, the single 6-OH hydrogen-bond donor enables precise SAR studies at the 6-position, a critical site for modulating MELK and SGK1 potency. As a characterized 4-trifluoromethylquinoline building block, it supports comparative ADME profiling. Procure this exact isomer to ensure reproducible intracellular target engagement and reliable kinase inhibitor lead optimization.

Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
Cat. No. B8330860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-trifluoromethyl-quinolin-6-ol
Molecular FormulaC11H8F3NO
Molecular Weight227.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)O)C(F)(F)F
InChIInChI=1S/C11H8F3NO/c1-6-4-9(11(12,13)14)8-5-7(16)2-3-10(8)15-6/h2-5,16H,1H3
InChIKeyGRFUVRSBSHJCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-trifluoromethyl-quinolin-6-ol: A Regiospecifically Functionalized Quinoline Scaffold for Medicinal Chemistry and Chemical Biology


2-Methyl-4-trifluoromethyl-quinolin-6-ol (CAS 1266118-03-9) is a heterocyclic small molecule featuring a quinoline core with a methyl group at position 2, a trifluoromethyl (-CF₃) group at position 4, and a phenolic hydroxyl (-OH) group at position 6. This specific substitution pattern confers distinct physicochemical properties, including an XLogP3 of 3.1, indicating enhanced lipophilicity relative to non-fluorinated analogs [1]. The compound belongs to the class of 4-trifluoromethylquinolines, a privileged scaffold in drug discovery known for diverse biological activities [2]. It is primarily used as a research tool or synthetic intermediate.

Why Substituting 2-Methyl-4-trifluoromethyl-quinolin-6-ol with Other Quinoline Analogs is Scientifically Unjustified


Substituting 2-Methyl-4-trifluoromethyl-quinolin-6-ol with closely related quinoline derivatives—even those sharing the -CF₃ group—is not scientifically valid due to the profound impact of regioisomerism and functional group placement on biological and physicochemical properties. Specifically, the 4-CF₃/6-OH substitution pattern in the target compound imparts a distinct electronic distribution and hydrogen-bonding network that differs markedly from its 6-CF₃/4-OH regioisomer (e.g., 2-Methyl-6-trifluoromethyl-4-quinolinol) or its non-hydroxylated analog (2-Methyl-4-trifluoromethyl-quinoline) [1]. These structural differences directly translate into quantifiable variations in lipophilicity (XLogP3), target binding affinity, and metabolic stability, as demonstrated in comparative studies of quinoline-based kinase inhibitors [2]. The evidence presented below underscores that generic substitution without rigorous experimental validation would introduce uncontrolled variables, jeopardizing data reproducibility and experimental outcomes.

Quantitative Evidence Guide: Differentiating 2-Methyl-4-trifluoromethyl-quinolin-6-ol from Structural Analogs


Lipophilicity Profiling: A 0.3 Unit Increase in XLogP3 Relative to the 6-CF₃/4-OH Regioisomer

The target compound exhibits an XLogP3 value of 3.1, whereas its regioisomer, 2-Methyl-6-trifluoromethyl-4-quinolinol, has an XLogP3 of 2.8 [1][2]. This +0.3 difference, while seemingly modest, represents a significant shift in lipophilicity that can alter membrane permeability and protein binding.

Lipophilicity Drug Design ADME

Enhanced Hydrogen-Bond Donor Capacity: The Functional Advantage of a 6-Hydroxyl Group

Unlike the non-hydroxylated analog 2-Methyl-4-trifluoromethyl-quinoline (hydrogen bond donor count = 0), the target compound possesses a phenolic -OH group at position 6, providing a single hydrogen-bond donor (HBD) [1][2]. This functional group enables specific, directional interactions with biological targets that are inaccessible to the non-hydroxylated analog.

Hydrogen Bonding Target Engagement Molecular Recognition

Class-Level Metabolic Stability: Trifluoromethylation Enhances Resistance to Oxidative Metabolism

As a member of the trifluoromethylquinoline class, 2-Methyl-4-trifluoromethyl-quinolin-6-ol benefits from the well-documented metabolic shielding effect of the -CF₃ group [1]. The -CF₃ substituent is known to block sites of cytochrome P450-mediated oxidative metabolism, a common clearance pathway for non-fluorinated quinolines.

Metabolic Stability Trifluoromethyl Group Drug Discovery

Electronic Modulation: The 4-CF₃ Substituent Alters pKa and Aromatic π-Stacking Potential

The strong electron-withdrawing nature of the -CF₃ group at position 4 modulates the electron density of the quinoline ring. This is evidenced by the compound's computed XLogP3 of 3.1, which is significantly higher than what would be expected for a non-fluorinated 6-hydroxyquinoline analog [1]. This electronic modulation affects the pKa of the phenolic -OH group and the molecule's ability to engage in π-π stacking interactions with aromatic residues in protein binding sites.

Electronic Effects Trifluoromethyl Molecular Interactions

Documented Synthetic Utility: A Key Intermediate in the Synthesis of MELK and SGK1 Inhibitors

Patents and literature describe 2-Methyl-4-trifluoromethyl-quinolin-6-ol as a valuable intermediate for the synthesis of biologically active quinoline derivatives. Specifically, the compound's 6-OH group serves as a handle for further functionalization, enabling the generation of diverse libraries of 4-trifluoromethylquinoline-based compounds, including inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK) and Serum/Glucocorticoid Regulated Kinase 1 (SGK1) [1].

Synthetic Intermediate Kinase Inhibitors Medicinal Chemistry

Optimal Application Scenarios for 2-Methyl-4-trifluoromethyl-quinolin-6-ol Based on Empirical Evidence


Design of Lipophilic Chemical Probes for Cellular Target Engagement Assays

Given its elevated XLogP3 of 3.1 relative to the 2.8 of the 6-CF₃/4-OH regioisomer [1], 2-Methyl-4-trifluoromethyl-quinolin-6-ol is the superior choice for designing cell-permeable chemical probes. Its enhanced lipophilicity is expected to facilitate passive diffusion across cell membranes, enabling robust intracellular target engagement in live-cell assays. This property is particularly valuable for studying targets within the cytosol or nucleus where membrane penetration is a prerequisite.

Synthesis of Focused Libraries for SGK1 and MELK Kinase Inhibitor Discovery

The compound's established role as a synthetic intermediate for generating MELK and SGK1 inhibitors [2] positions it as a critical starting material for medicinal chemistry programs targeting these kinases. Its 6-OH group allows for facile derivatization, enabling the exploration of structure-activity relationships around the 6-position of the quinoline core—a key site for modulating potency and selectivity against these therapeutically relevant targets.

Investigations into Hydrogen-Bond-Dependent Molecular Recognition

The presence of a single hydrogen-bond donor at the 6-position, a feature absent in 2-Methyl-4-trifluoromethyl-quinoline [3], makes this compound uniquely suited for studying the role of specific hydrogen-bonding interactions in molecular recognition. Researchers can employ this compound to probe the significance of this interaction in binding to biological targets, providing mechanistic insights that cannot be obtained using non-hydroxylated analogs.

Comparative ADME Studies of Trifluoromethylated Heterocycles

As a representative member of the 4-trifluoromethylquinoline class, this compound is an ideal candidate for comparative absorption, distribution, metabolism, and excretion (ADME) studies. Its well-defined structural features, including the -CF₃ group and the 6-OH moiety, allow for systematic comparison with regioisomers and non-fluorinated analogs to deconvolute the individual contributions of each functional group to metabolic stability, plasma protein binding, and membrane permeability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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